
6-Hydrazinonicotinic acid
Overview
Description
6-Hydrazinonicotinic acid is an organic compound with the chemical formula C₆H₇N₃O₂. It is a derivative of nicotinic acid, where a hydrazine group replaces one of the hydrogen atoms on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinonicotinic acid can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions. The reaction is carried out at elevated temperatures, often around 100°C, for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted nicotinic acid derivatives
Scientific Research Applications
Table 1: Synthesis Overview of 6-Hydrazinonicotinic Acid
Reactants | Conditions | Yield (%) |
---|---|---|
Hydrazine hydrate + 6-chloronicotinic acid | Reflux at 100 °C for 4 hours | ~84 |
Antiviral and Antimicrobial Activity
Research indicates that derivatives of HYNIC exhibit significant antiviral and antimicrobial properties. For instance, hydrazones derived from HYNIC have been studied for their potential in drug design, targeting various pathogens . The presence of heterocyclic rings enhances these pharmacological properties, making HYNIC derivatives promising candidates for further development.
Drug Development
HYNIC's role as a precursor in the synthesis of new heteroaryl-linked compounds has been documented extensively. These compounds are explored for their analgesic, anti-inflammatory, and antitumor activities .
Technetium-99m Complexes
One of the most notable applications of HYNIC is in the development of radiotracers for tumor imaging. The technetium-99m labeled HYNIC derivatives have shown promise as effective agents for tumor detection through single photon emission computed tomography (SPECT). For example, the conjugate technetium-99m-6-hydrazinonicotinic acid-tyrosine (99mTc-HYNIC-Tyr) was evaluated for its ability to target glioma cells with a high binding affinity (21.03 nM) and demonstrated effective tumor uptake .
Table 2: Performance Metrics of Technetium-99m-HYNIC-Tyr
Parameter | Value |
---|---|
Labeling Yield | >99% |
Binding Affinity (Kd) | 21.03 ± 1.54 nM |
Tumor Uptake (C6 glioma) | 2.61 ± 0.12 % ID/g |
Synthesis of HYNIC Derivatives
A study focused on synthesizing various HYNIC derivatives demonstrated their utility as precursors for complex peptide conjugates aimed at targeting mTOR pathways in cancer therapy . The derivatives were characterized using NMR spectroscopy, confirming their structural integrity and potential biological activity.
Imaging Studies with Radiolabeled HYNIC Compounds
In vivo studies using technetium-99m-labeled HYNIC compounds showed that these radiotracers could effectively visualize tumors in animal models, providing crucial information about tumor biology and aiding in treatment planning .
Mechanism of Action
The mechanism of action of 6-hydrazinonicotinic acid involves its ability to act as a bifunctional chelating agent. It can form stable complexes with metal ions, which is particularly useful in radiolabeling for diagnostic imaging. The hydrazine group allows for the formation of strong bonds with metals, facilitating the capture and stabilization of metal ions at low concentrations .
Comparison with Similar Compounds
6-Hydroxynicotinic acid: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
6-Chloronicotinic acid: Precursor in the synthesis of 6-hydrazinonicotinic acid.
6-Hydrazino-3-pyridinecarboxylic acid: Another derivative with similar properties but different substitution patterns
Uniqueness: this compound is unique due to its dual functionality as both a hydrazine and a nicotinic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications.
Biological Activity
6-Hydrazinonicotinic acid (HYNIC) is a compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring both hydrazine and nicotinic acid functionalities, enables it to participate in various chemical reactions and biological interactions. This article explores the biological activity of HYNIC, highlighting its pharmacological properties, synthesis, and applications in drug development.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of HYNIC typically involves the reaction of hydrazine hydrate with 6-chloronicotinic acid under reflux conditions. This method yields HYNIC in good purity and yield, allowing for subsequent modifications to create derivatives with enhanced biological properties .
Pharmacological Properties
HYNIC exhibits a wide range of biological activities, which can be summarized as follows:
- Antitumor Activity : HYNIC and its derivatives have demonstrated significant antitumor effects in various cancer cell lines. Studies indicate that compounds derived from HYNIC can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Research has shown that HYNIC possesses antimicrobial activity against several bacterial strains. Its effectiveness against pathogens makes it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : HYNIC has been reported to exhibit anti-inflammatory properties, making it relevant for treating conditions characterized by inflammation .
- Anticonvulsant and Analgesic Activities : The compound has also been studied for its potential use as an anticonvulsant and analgesic agent, providing relief from seizures and pain respectively .
The biological activity of HYNIC is attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : HYNIC may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its antitumor effects.
- Interaction with Cell Membranes : The compound's hydrophilic nature allows it to penetrate cell membranes, facilitating its action on intracellular targets.
Case Studies
Several studies have investigated the biological activity of HYNIC:
- Antitumor Study : A study evaluated the cytotoxic effects of HYNIC derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro assays revealed that HYNIC exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of HYNIC resulted in a significant reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-hydrazinonicotinic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : 6-HNA is synthesized via nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate. The reaction is conducted at 373 K for 4 hours under reflux, followed by acidification to pH 5.5 to precipitate the product. Yield optimization (58% reported) requires careful control of hydrazine concentration and reaction time to minimize side reactions like over-hydrolysis. Post-synthesis purification involves washing with ethanol and ether to remove unreacted hydrazine .
Q. How is 6-HNA characterized using spectroscopic techniques, and what key spectral markers confirm its identity?
- Methodological Answer :
- ¹H NMR (DMSO-D6): Peaks at δ 6.71 (d, J = 8.8 Hz), 7.86 (dd, J = 2.4/8.8 Hz), and 8.52 (d, J = 2 Hz) correspond to pyridine ring protons.
- ¹³C NMR : Signals at 167.2 ppm (carboxylic acid) and 164 ppm (hydrazine-bound pyridine carbon) confirm functional groups.
- IR : Bands at 3309 cm⁻¹ and 3231 cm⁻¹ indicate N–H stretching from the hydrazine moiety. These markers are critical for distinguishing 6-HNA from analogs like 6-chloronicotinic acid .
Q. What role does 6-HNA play as a bifunctional chelating agent in radiopharmaceuticals?
- Methodological Answer : 6-HNA acts as a monodentate ligand, forming stable complexes with technetium-99m (99mTc) through its hydrazine group. The carboxylic acid moiety enables covalent conjugation to biomolecules (e.g., antibodies, peptides). This dual functionality allows 6-HNA to serve as a bridge between biomolecules and radionuclides, facilitating targeted imaging. Example complexes include ternary systems with tricine as co-ligands to enhance stability .
Advanced Research Questions
Q. How can structural ambiguities in 6-HNA be resolved when single-crystal X-ray diffraction is not feasible?
- Methodological Answer : Powder X-ray diffraction (PXRD) combined with Rietveld refinement is used for structural determination. For 6-HNA, indexing monoclinic cells (space group P2/m) and refining hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions) reveal a 3D packing structure. Computational tools like WinPLOTR and DicVol4.0 assist in pattern indexing, with figures of merit (M(20) = 40.2) validating the model .
Q. What strategies improve the stability and biodistribution of 6-HNA-based technetium complexes in vivo?
- Methodological Answer : Ternary ligand systems (e.g., tricine with EDDA or nicotinic acid derivatives) reduce 99mTc dissociation rates by sativating coordination sites. Hydrophilic co-ligands enhance renal clearance, reducing nonspecific binding. Stability studies should compare radiolabeling efficiency at varying pH (5.5–7.4) and ligand-to-metal ratios (1:1 to 10:1) to optimize pharmacokinetics .
Q. How can contradictions between spectroscopic data and computational models for 6-HNA’s electronic structure be reconciled?
- Methodological Answer : Discrepancies in bond-length predictions (e.g., C–N vs. C–O interactions) are resolved using hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (DMSO). Experimental NMR chemical shifts are compared with computed GIAO (Gauge-Independent Atomic Orbital) values to validate electron distribution models. Systematic error analysis (e.g., ±0.02° in PXRD) ensures alignment between theory and crystallographic data .
Q. What methodologies validate the purity of 6-HNA in bioconjugates, and how do impurities affect technetium labeling efficiency?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrazine or 6-chloronicotinic acid impurities. Quantification via UV-Vis at 260 nm (pyridine absorbance) ensures >95% purity. Impurities >5% reduce 99mTc labeling efficiency by competing for coordination sites, necessitating rigorous post-synthesis dialysis or size-exclusion chromatography .
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
Record name | 6-hydrazinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-24-0 | |
Record name | 6-hydrazinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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